molecular formula C14H13NO2S2 B2668451 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide CAS No. 1421481-53-9

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

Cat. No. B2668451
CAS RN: 1421481-53-9
M. Wt: 291.38
InChI Key: BDWTYJDBCRRPJM-UHFFFAOYSA-N
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Description

“N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide” would be a more complex derivative of this basic thiophene structure.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide” would be influenced by its specific molecular structure.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including the compound , are of great interest to medicinal chemists. They are used to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Drugs

Thiophene-based compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs.

Antimicrobial Agents

These compounds also exhibit antimicrobial properties . This suggests they could be used in the development of new antimicrobial agents to combat various bacterial and fungal infections.

Anticancer Agents

Thiophene-based compounds have shown anticancer properties . This indicates their potential use in the development of new anticancer drugs.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests they could be used to protect metals and other materials from corrosion.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This indicates their potential use in the development of new electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of OLEDs . This suggests they could be used to improve the performance and efficiency of these devices.

Kinase Inhibitors

Thiophene-based compounds have been found to inhibit kinases , which are enzymes that play a key role in various cellular processes. This suggests they could be used in the development of new drugs to treat diseases related to these processes.

Future Directions

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S2/c16-13(11-2-1-7-18-11)12-6-5-10(19-12)8-15-14(17)9-3-4-9/h1-2,5-7,9H,3-4,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWTYJDBCRRPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

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